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Compound of Interest

Compound Name: Methyl propiolate

Cat. No.: B050738 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

methyl propiolate (C₄H₄O₂), a valuable reagent in organic synthesis. The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary
The structural characterization of methyl propiolate is robustly supported by a combination of

spectroscopic techniques. The data presented in the following tables provide key identifiers for

this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Methyl Propiolate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

2.89 Singlet 1H
Acetylenic Proton

(≡C-H)

3.75 Singlet 3H
Methyl Protons (-

OCH₃)
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Table 2: ¹³C NMR Spectroscopic Data for Methyl Propiolate[1]

Carbon Atom Chemical Shift (δ) ppm

C1 (≡C-H) 75.84

C2 (-C≡) 74.31

C3 (C=O) 152.91

C4 (-OCH₃) 52.40

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Methyl Propiolate[2]

Wavenumber (cm⁻¹) Intensity Assignment

~3330 Strong, Sharp ≡C-H Stretch

~2130 Medium, Sharp C≡C Stretch

~1720 Strong, Sharp C=O Stretch (Ester)

~1250 Strong C-O Stretch (Ester)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Methyl Propiolate

m/z Relative Intensity Assignment

84 High [M]⁺ (Molecular Ion)

59 Moderate [M - C₂H]⁺

53 High [M - OCH₃]⁺

29 Moderate [CHO]⁺
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The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy

Sample Preparation: A solution of methyl propiolate is prepared by dissolving

approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent, typically

chloroform-d (CDCl₃), within a clean, dry 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing

(δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Acquisition:

The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field homogeneity is optimized through a process called shimming to ensure

sharp spectral lines.

A standard single-pulse experiment is performed. Key parameters include a spectral width

of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-

noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

A proton-decoupled ¹³C NMR spectrum is acquired.

Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 or more)

is required compared to ¹H NMR.

The spectral width is set to approximately 200-220 ppm.

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing
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Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A single drop of neat methyl propiolate is placed directly onto the ATR

crystal (e.g., diamond or germanium).

Instrumentation: A FT-IR spectrometer equipped with an ATR accessory is utilized.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is collected to account for

atmospheric and instrumental absorptions.

The sample spectrum is then acquired by pressing the sample firmly against the crystal to

ensure good contact.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry

Sample Introduction: A small amount of methyl propiolate is introduced into the mass

spectrometer. For a volatile liquid like methyl propiolate, this is typically done via direct

injection into a heated inlet or through a gas chromatography (GC) column.

Instrumentation: A mass spectrometer equipped with an electron ionization source is used.

Ionization: In the EI source, the gaseous methyl propiolate molecules are bombarded with

a high-energy electron beam (typically 70 eV). This results in the formation of a molecular ion

([M]⁺) and various fragment ions.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Foundational & Exploratory
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Detection: The abundance of each ion is measured by a detector, and the resulting data is

plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z

value.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of using different spectroscopic

techniques to elucidate the structure of methyl propiolate.
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Caption: Logical workflow for the structural elucidation of methyl propiolate using NMR, IR,

and MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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